molecular formula C16H17N3O B4438749 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone

2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4438749
M. Wt: 267.33 g/mol
InChI Key: IAXGZMPLUXBKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone, also known as PD153035, is a synthetic compound that is widely used in scientific research. It belongs to the family of quinazoline-based inhibitors and is known for its ability to selectively inhibit the activity of epidermal growth factor receptor (EGFR).

Mechanism of Action

2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone is a reversible inhibitor of EGFR, which means that it binds to the receptor and prevents its activation by ligands such as epidermal growth factor (EGF). The binding of 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone to EGFR is highly selective and specific, as it only targets the tyrosine kinase domain of the receptor. This prevents the autophosphorylation of the receptor and subsequent downstream signaling events, which are necessary for cell growth and proliferation.
Biochemical and Physiological Effects:
2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis (programmed cell death). It also inhibits the migration and invasion of cancer cells, which are important steps in the metastatic process. In normal cells, 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to enhance wound healing and tissue repair by promoting cell migration and proliferation.

Advantages and Limitations for Lab Experiments

2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has several advantages as a tool for studying EGFR. It is highly specific and selective, which means that it only targets EGFR and not other related receptors. It is also reversible, which allows for the study of both acute and chronic effects of EGFR inhibition. However, 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has some limitations as well. It is not effective against all types of cancer cells, and some cancer cells may develop resistance to the drug over time.

Future Directions

There are several future directions for the study of 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone. One area of research is the development of new and more potent EGFR inhibitors that can overcome the limitations of 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone. Another area of research is the study of the role of EGFR in normal physiological processes, such as wound healing and tissue repair. Finally, 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone could be used in combination with other drugs to enhance its effectiveness against cancer cells.

Scientific Research Applications

2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone is widely used in scientific research as a tool to study the role of EGFR in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR, which is a key signaling pathway in many types of cancer. 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has also been used to study the role of EGFR in normal physiological processes such as wound healing and tissue repair.

properties

IUPAC Name

2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-9-5-3-4-6-12(9)11-7-13-15(14(20)8-11)10(2)18-16(17)19-13/h3-6,11H,7-8H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXGZMPLUXBKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC3=NC(=NC(=C3C(=O)C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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